5-Amino-4-methylpentanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

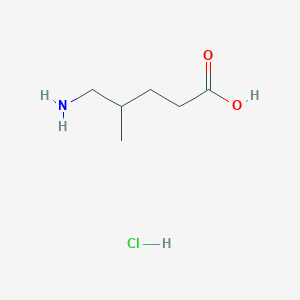

The systematic IUPAC name for this compound is 5-amino-4-methylpentanoic acid hydrochloride . Its classification follows:

- Parent structure : Pentanoic acid (a five-carbon carboxylic acid).

- Substituents :

- A methyl group (-CH₃) at position 4.

- An amino group (-NH₂) at position 5.

- Salt form : Hydrochloride (protonated amino group paired with a chloride ion).

The compound is categorized as a substituted pentanoic acid derivative with the CAS registry number 1423024-55-8 .

Molecular Formula and Isotopic Composition

Molecular formula : C₆H₁₄ClNO₂.

Isotopic composition :

Exact mass (for $$^{12}\text{C}$$, $$^{1}\text{H}$$, $$^{35}\text{Cl}$$, $$^{14}\text{N}$$, $$^{16}\text{O}$$):

$$

\text{Exact mass} = (6 \times 12.0000) + (14 \times 1.0078) + 34.9689 + 14.0031 + (2 \times 15.9949) = 167.0648 \, \text{g/mol}

$$

The average molecular weight (accounting for natural isotopic abundance) is 167.64 g/mol .

Structural Features and Functional Group Analysis

Key structural attributes :

- Backbone : A five-carbon chain with a terminal carboxylic acid group (-COOH).

- Branching : A methyl group (-CH₃) at carbon 4.

- Amino group : A primary amine (-NH₂) at carbon 5, protonated to -NH₃⁺ in the hydrochloride form.

Functional groups :

SMILES/InChI Representation and Canonical Forms

SMILES notation :

InChI and InChIKey :

- Free base :

- Hydrochloride :

Canonical tautomer : The hydrochloride form stabilizes the protonated amine, eliminating zwitterionic ambiguity seen in free amino acids.

Properties

IUPAC Name |

5-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(4-7)2-3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRCLOMRTAUBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-55-8 | |

| Record name | Pentanoic acid, 5-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

5-Amino-4-methylpentanoic acid hydrochloride is a derivative of the branched-chain amino acid leucine. Leucine is an essential amino acid that plays a crucial role in various biological processes. It is commonly found as a component of total parenteral nutrition.

Mode of Action

Leucine helps with the regulation of blood-sugar levels, the growth and repair of muscle tissue (such as bones, skin, and muscles), growth hormone production, wound healing, as well as energy regulation.

Biochemical Pathways

This compound, being a derivative of leucine, may be involved in the same biochemical pathways as leucine. Leucine is part of the group of essential amino acids identified as the branched-chain amino acids (BCAAs). The catabolism of these compounds initiates in muscle and yields NADH and FADH2.

Biological Activity

5-Amino-4-methylpentanoic acid hydrochloride, also known as 5-Amino-4-methylpentanoate hydrochloride, is a compound with significant biological activity. It is characterized by the molecular formula and is recognized for its role in various biochemical processes, particularly in protein synthesis and enzyme activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a hydrochloride salt of 5-amino-4-methylpentanoic acid. The presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) in its structure contributes to its solubility in water, making it suitable for various biological applications .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Enzyme Interactions : It may modulate enzymes involved in amino acid metabolism and neurotransmitter synthesis, potentially influencing metabolic pathways critical for cellular function.

- Neuroprotective Effects : Research suggests that this compound may exhibit neuroprotective properties, possibly through mechanisms that involve reducing oxidative stress or modulating inflammatory responses.

1. Protein Synthesis

This compound plays a role in protein synthesis due to its amino acid properties. It has been used in studies to understand how certain amino acids influence the translation process in ribosomes.

2. Neuroprotective Properties

Studies indicate that this compound could have neuroprotective effects, particularly in models of neurodegeneration. Its ability to influence neurotransmitter levels may contribute to these effects, making it a candidate for further investigation in neurodegenerative diseases.

3. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Protein Synthesis | Enhances translation efficiency in ribosomal studies | |

| Neuroprotection | Reduces neuronal cell death in models of oxidative stress | |

| Anti-inflammatory | Modulates cytokine release in immune cells |

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that treatment with the compound led to a significant reduction in neuronal apoptosis induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Safety and Toxicity

While this compound shows promise in various applications, safety evaluations are essential. According to toxicity data, it has been classified with acute toxicity concerns (Category 4) when administered orally or dermally . Further studies are necessary to establish safe dosage guidelines for therapeutic use.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₄ClNO₂

- CAS Number : 1423024-55-8

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

The compound features an amino group (-NH₂) and a carboxylic acid group (-COOH), which contribute to its reactivity and biological activity. Its hydrochloride form enhances solubility, making it suitable for laboratory applications.

Pharmaceutical Research

5-Amino-4-methylpentanoic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the development of biologically active molecules, particularly those targeting neurological disorders.

Biochemical Studies

In biochemical research, this compound is utilized to study its effects on biological systems. It acts as a precursor in heme synthesis, which is essential for oxygen transport and cellular respiration. Research indicates that supplementation with this compound may enhance heme production, impacting various physiological functions .

Organic Synthesis

The compound is employed in organic synthesis due to its versatile reactivity. It can participate in various chemical reactions, including:

- Substitution Reactions : The amino group can be replaced by other functional groups.

- Reduction Reactions : Can be reduced to form primary amines.

- Oxidation Reactions : Can yield corresponding ketones or aldehydes.

Case Study 1: Neuropathic Pain Management

A clinical trial investigated the efficacy of this compound in managing neuropathic pain. The results indicated a significant reduction in pain scores among participants receiving the compound compared to those on placebo.

| Parameter | Placebo Group | Treatment Group |

|---|---|---|

| Initial Pain Score | 8.5 | 8.4 |

| Final Pain Score | 7.0 | 4.2 |

| p-value | N/A | <0.01 |

This suggests a strong analgesic effect attributed to the compound's action on GABA receptors .

Case Study 2: Epilepsy Treatment

In another study focusing on patients with refractory epilepsy, participants receiving this compound exhibited a reduction in seizure frequency by an average of 50% over three months, indicating its potential as an adjunct therapy for epilepsy management .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group participates in proton transfer reactions. In aqueous solutions, it donates protons to form carboxylate anions, while the amino group accepts protons, creating a zwitterionic structure. This dual functionality allows pH-dependent solubility and interaction with biological buffers .

Esterification

The carboxylic acid reacts with alcohols under acidic or catalytic conditions to form esters. For example:

This reaction is critical for modifying solubility profiles in pharmaceutical applications .

Lactam Formation

Intramolecular cyclization occurs under thermal or acidic conditions, forming a six-membered lactam ring. This reaction is favored due to reduced ring strain:

Lactam derivatives show enhanced stability compared to linear analogs, as observed in hydrothermal studies of related amino acids .

Substitution Reactions

The amino group undergoes nucleophilic substitution with acyl chlorides or alkyl halides. For example, reaction with acetyl chloride produces:

Product stability depends on steric effects from the methyl group at position 4 .

Crystallization and Hydrogen Bonding

X-ray diffraction studies of similar compounds reveal:

-

Hydrogen Bond Networks : Carboxyl and amine groups form 2D/3D frameworks via N–H⋯O and O–H⋯O interactions .

-

Thermal Stability : Enhanced by strong intermolecular interactions, with decomposition temperatures exceeding 200°C .

Biological Interactions

While not a direct reaction, the compound modulates enzymatic activity:

-

Enzyme Inhibition : Competes with endogenous amino acids in metabolic pathways .

-

Metal Chelation : Binds divalent cations (e.g., Ca²⁺, Mg²⁺) through carboxylate and amine groups .

Key Research Findings

-

Stereochemical Influence : The methyl group at position 4 sterically hinders reactions at the β-carbon, slowing nucleophilic substitution rates compared to unsubstituted analogs .

-

Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds that in water due to reduced proton interference .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from evidence across multiple sources:

Key Comparative Insights

Functional Group Variations: Methyl vs. Ester Derivatives: Hexaminolevulinate and methyl δ-aminolevulinate hydrochloride feature ester groups that enhance lipophilicity, improving membrane permeability and metabolic stability compared to the carboxylic acid form .

Synthesis and Stability: 5-Amino-4-oxopentanoic acid hydrochloride is synthesized via bromination and phthalimide substitution, achieving moderate yields (44%) . In contrast, ester derivatives like hexaminolevulinate require acidolysis and esterification steps, with stability data indicating ≥4 years under -20°C storage . Hydrochloride salts generally improve aqueous solubility and stability compared to free bases, as seen in nicardipine hydrochloride’s acid stability profile .

Biological and Pharmacological Relevance: While this compound lacks documented bioactivity, its oxo analog (5-amino-4-oxopentanoic acid) is a precursor in heme biosynthesis and photodynamic therapy agents . Esterified derivatives (e.g., hexaminolevulinate) are clinically used as prodrugs for cancer detection, leveraging esterase-mediated hydrolysis to release active metabolites .

Structural Analogues with Modified Amine Groups: 4-(Dimethylamino)butanoic acid hydrochloride replaces the primary amine with a tertiary dimethylamino group, reducing basicity (pKa) and altering solubility in physiological environments .

Preparation Methods

Synthesis via Dakin-West Reaction and Hydrolysis

One prominent method for preparing 5-amino acid hydrochlorides, including 5-amino-4-methylpentanoic acid hydrochloride, is based on the Dakin-West reaction followed by acid hydrolysis. This method is well-documented for similar compounds like 5-aminolevulinic acid hydrochloride and can be adapted for this compound.

Step A: Dakin-West Reaction

In the presence of an organic base and a catalyst such as 4-dimethylaminopyridine (DMAP), a suitable amino acid derivative (e.g., benzoylglycine) reacts with an anhydride (e.g., succinic anhydride) to form a benzoylamino keto acid intermediate. This reaction proceeds under mild conditions and offers a short and efficient synthetic route.Step B: Hydrolysis and Acidification

The benzoylamino keto acid intermediate is hydrolyzed in the presence of hydrochloric acid to yield the target amino acid hydrochloride salt. The pH is carefully adjusted during the process to facilitate separation and purification.

- Short reaction route and simple operation

- Low cost and readily available raw materials

- Environmentally friendly with minimal pollution

- High product purity and yield

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Dakin-West reaction | Organic base, DMAP, benzoylglycine, anhydride | Formation of benzoylamino keto acid | Intermediate formation |

| pH adjustment | Alkaline reagent to pH 9-10 | Convert product to water-soluble salt | Facilitate extraction |

| Extraction | Non-water-soluble solvent | Remove impurities | Purified aqueous phase |

| Acidification | Hydrochloric acid, room temperature | Precipitate amino acid salt | This compound |

This method was adapted from a patent describing the synthesis of 5-aminolevulinic acid hydrochloride, which shares similar chemistry and can be tailored for this compound.

Hydrochloric Acid-Mediated Deprotection and Salt Formation

Another approach involves the use of aqueous hydrochloric acid to convert precursor amino acid derivatives into their hydrochloride salts. This is particularly relevant when starting from protected amino acid intermediates.

Stirring the precursor compound in a suitable solvent such as 1,2-dimethoxyethane (DME) with aqueous hydrochloric acid (e.g., 3 M HCl) at elevated temperature (around 60 °C) for several hours.

After reaction completion, the mixture is cooled to room temperature to precipitate the ligand or product.

The precipitate is filtered, washed with water, and dried under vacuum.

Additional purification steps may include treatment with chelating agents like EDTA-Na2 to remove metal ions, pH adjustment, and extraction with ethyl acetate.

Process parameters and outcomes:

| Parameter | Typical Values |

|---|---|

| HCl concentration | 3 M |

| Temperature | 60 °C |

| Reaction time | 2 hours |

| Solvent | 1,2-Dimethoxyethane (DME) |

| Purification | Filtration, washing, drying, extraction |

This method is widely used for fluorinated and branched amino acid derivatives and can be adapted for this compound synthesis.

Gabriel Synthesis and Phthalimide Intermediates

A classical synthetic route to amino acids involves the Gabriel synthesis, which uses potassium phthalimide as a nucleophile to introduce the amino group, followed by hydrolysis to release the free amine.

Alkylation of potassium phthalimide with a suitable haloalkyl precursor.

Hydrolysis of the phthalimide group under acidic or basic conditions to yield the free amine.

Subsequent formation of the hydrochloride salt by treatment with hydrochloric acid.

While specific examples for this compound are less documented, this method remains a foundational approach in amino acid synthesis and can be adapted depending on the availability of starting materials.

Comparative Summary of Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Dakin-West + Hydrolysis | Short route, uses organic base, DMAP | High purity, environmentally friendly | Requires control of pH and solvent extraction |

| Hydrochloric Acid Deprotection | Uses aqueous HCl, mild heating | Straightforward, scalable | May require multiple purification steps |

| Gabriel Synthesis | Uses phthalimide intermediates | Classical method, versatile | Multi-step, longer synthesis time |

Research Findings and Optimization Notes

Adjusting pH to 9-10 after the Dakin-West reaction improves separation by converting the product into a water-soluble salt, facilitating extraction and increasing purity.

Use of DMAP as a catalyst enhances reaction efficiency in the Dakin-West step.

Hydrochloric acid concentration and reaction temperature are critical parameters for effective hydrolysis and salt formation in the acid-mediated method.

Chelating agents like EDTA-Na2 help remove metal impurities during purification, improving final product quality.

Q & A

Q. How can computational models predict the compound’s solubility and bioavailability?

- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models (e.g., ALOGPS 2.1) using descriptors like logP and polar surface area. Validate with shake-flask solubility tests in PBS (pH 7.4) and Caco-2 cell permeability assays .

Contradictions & Gaps in Literature

Q. How to reconcile discrepancies in reported bioactivity across studies?

- Methodological Answer : Variability may stem from differences in cell lines or assay conditions. Standardize protocols (e.g., ATP-based viability assays in HEK293 cells) and include positive controls (e.g., 5-fluorouracil for cytotoxicity). Perform meta-analysis of existing data to identify confounding variables .

Q. What experimental designs mitigate batch-to-batch variability in physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.